REACTION_SMILES
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[C:1](=[O:2])([O:3][CH3:4])[c:5]1[cH:6][c:7](=[O:15])[nH:8][c:9]2[cH:10][cH:11][cH:12][cH:13][c:14]12.[CH3:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1.[OH2:21].[P:16]([Cl:17])([Cl:18])([Cl:19])=[O:20]>>[C:1](=[O:2])([O:3][CH3:4])[c:5]1[cH:6][c:7]([Cl:18])[n:8][c:9]2[cH:10][cH:11][cH:12][cH:13][c:14]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(=O)[nH]c2ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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COC(=O)c1cc(Cl)nc2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |